Cas no 1987260-68-3 (3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid)

3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid
- 3-(Phenylmethyl) 3-azabicyclo[3.2.1]octane-1,3-dicarboxylate
- 3-((benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid
- 1987260-68-3
- EN300-19464548
- 3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid
- AKOS026739384
-
- インチ: 1S/C16H19NO4/c18-14(19)16-7-6-13(8-16)9-17(11-16)15(20)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,18,19)
- InChIKey: ROKWDIKRDQEVEB-UHFFFAOYSA-N
- SMILES: OC(C12CN(C(=O)OCC3C=CC=CC=3)CC(CC1)C2)=O
計算された属性
- 精确分子量: 289.13140809g/mol
- 同位素质量: 289.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 419
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- XLogP3: 1.9
じっけんとくせい
- 密度みつど: 1.319±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 465.1±38.0 °C(Predicted)
- 酸度系数(pKa): 4.52±0.20(Predicted)
3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19464548-2.5g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 2.5g |
$3611.0 | 2023-05-25 | ||
Enamine | EN300-19464548-1g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 1g |
$0.0 | 2023-09-17 | ||
Enamine | EN300-19464548-1.0g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 1g |
$1844.0 | 2023-05-25 | ||
Enamine | EN300-19464548-0.25g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 0.25g |
$1696.0 | 2023-05-25 | ||
Enamine | EN300-19464548-10.0g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 10g |
$7927.0 | 2023-05-25 | ||
Enamine | EN300-19464548-0.5g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 0.5g |
$1770.0 | 2023-05-25 | ||
Enamine | EN300-19464548-0.05g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 0.05g |
$1549.0 | 2023-05-25 | ||
Enamine | EN300-19464548-0.1g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 0.1g |
$1623.0 | 2023-05-25 | ||
Enamine | EN300-19464548-5.0g |
3-[(benzyloxy)carbonyl]-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
1987260-68-3 | 5g |
$5345.0 | 2023-05-25 |
3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid 関連文献
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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8. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acidに関する追加情報
Introduction to 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid (CAS No. 1987260-68-3) and Its Applications in Modern Chemical Biology
3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid, identified by the CAS number 1987260-68-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of bicyclic azapeptides, which are known for their unique structural properties and biological activities. The presence of a benzyloxy carbonyl group and a bicyclo[3.2.1]octane core makes this molecule a versatile intermediate in the synthesis of complex peptidomimetics and drug candidates.
The bicyclo[3.2.1]octane scaffold is particularly noteworthy due to its rigid three-dimensional structure, which can mimic the conformational preferences of natural peptides. This structural motif is often employed in the design of protease inhibitors, where the mimetic can bind tightly to the active site of the enzyme, thereby inhibiting its function. The benzyloxy carbonyl (Boc) group, on the other hand, serves as a protective group for the carboxylic acid moiety during synthetic procedures, ensuring selectivity and preventing unwanted side reactions.
In recent years, there has been a surge in research focused on peptidomimetics as therapeutic agents due to their ability to evade proteolytic degradation while maintaining biological activity. The compound 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid has been explored as a key building block in the development of novel inhibitors for various targets, including serine proteases and metalloproteinases. These enzymes are implicated in numerous pathological processes, making them attractive therapeutic targets.
One of the most compelling applications of this compound is in the field of cancer research. Proteases such as matrix metalloproteinases (MMPs) play a crucial role in tumor invasion and metastasis by degrading extracellular matrix components. Researchers have synthesized peptidomimetics derived from 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid that exhibit potent inhibitory activity against specific MMPs, demonstrating promise as anticancer agents. Preliminary studies have shown that these inhibitors can significantly reduce tumor growth and angiogenesis in vitro and in vivo.
The synthesis of 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid involves multi-step organic transformations, including cyclization reactions and protection-deprotection strategies to introduce functional groups selectively. The use of advanced synthetic methodologies, such as transition-metal-catalyzed reactions and enantioselective catalysis, has enabled the efficient preparation of enantiomerically pure forms of this compound, which is critical for biological applications.
Another area where this compound has shown promise is in the development of vaccines and immunomodulatory agents. Peptidomimetics derived from bicyclo[3.2.1]octane scaffolds have been investigated for their ability to elicit immune responses without inducing toxicity. By mimicking peptide epitopes recognized by T cells or antibodies, these compounds can serve as immunogens or adjuvants, enhancing vaccine efficacy.
The growing interest in structure-based drug design has also driven research into optimizing the properties of 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid for better pharmacokinetic profiles. Computational modeling techniques have been employed to predict binding affinities and optimize molecular interactions with biological targets. These studies have led to the development of novel analogs with improved solubility, bioavailability, and metabolic stability.
In conclusion, 3-(benzyloxy)carbonyl-3-azabicyclo3.2.1octane-1-carboxylic acid (CAS No. 1987260-68-3) represents a valuable tool in modern chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for designing peptidomimetics with diverse biological activities, particularly in cancer therapy and immunology. As synthetic methodologies continue to advance, it is expected that derivatives of this compound will play an increasingly important role in the discovery and development of new therapeutic agents.
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